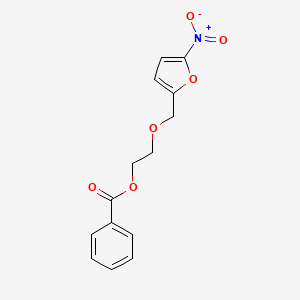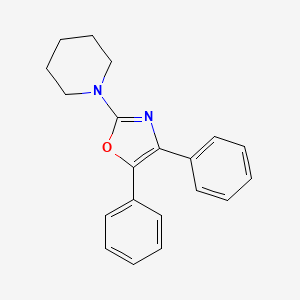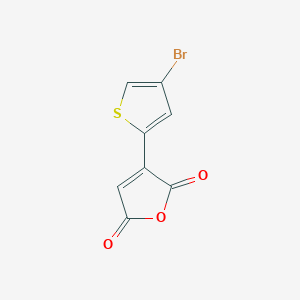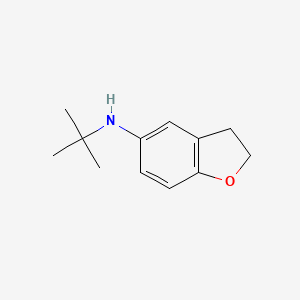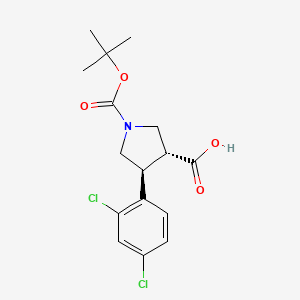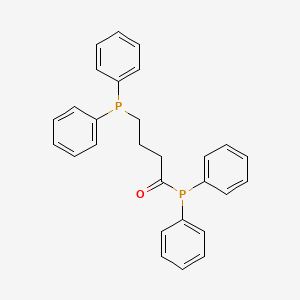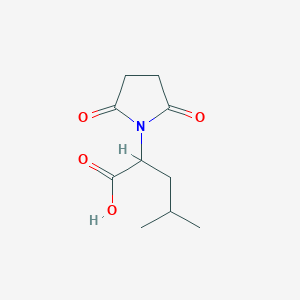![molecular formula C24H36O4Si B12892485 (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure that includes a cyclopentafuran ring and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the cyclopentafuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl group: This step usually involves silylation reactions using reagents like tert-butyldimethylsilyl chloride.
Addition of the hydroxy-phenylpent-en-yl group: This can be done through various coupling reactions, such as Heck or Suzuki coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC or DMP.
Reduction: The double bond in the phenylpent-en-yl group can be reduced using hydrogenation reactions.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles like Grignard reagents or organolithium compounds
Major Products
Oxidation: Ketones or aldehydes
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural complexity. This makes it a valuable compound for various applications and a subject of interest in scientific research.
Propriétés
Formule moléculaire |
C24H36O4Si |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C24H36O4Si/c1-24(2,3)29(4,5)28-22-16-21-20(15-23(26)27-21)19(22)14-13-18(25)12-11-17-9-7-6-8-10-17/h6-10,13-14,18-22,25H,11-12,15-16H2,1-5H3/b14-13+/t18-,19+,20+,21-,22+/m0/s1 |
Clé InChI |
PFZMXHICCUHDKI-AJYSLXCYSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]2[C@@H]([C@H]1/C=C/[C@H](CCC3=CC=CC=C3)O)CC(=O)O2 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC2C(C1C=CC(CCC3=CC=CC=C3)O)CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
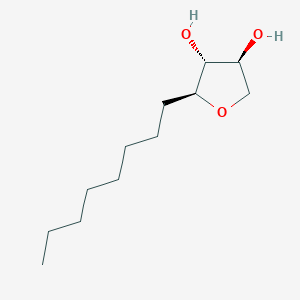
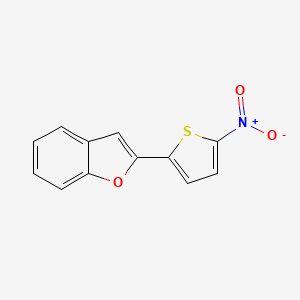

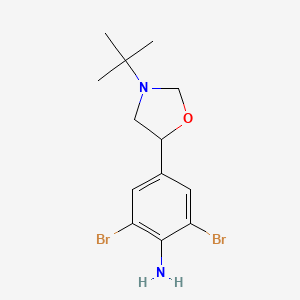
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
